Flt-3 Inhibitor II

Catalog No.
S3352563
CAS No.
896138-40-2
M.F
C17H12N2O3
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flt-3 Inhibitor II

CAS Number

896138-40-2

Product Name

Flt-3 Inhibitor II

IUPAC Name

bis(5-hydroxy-1H-indol-2-yl)methanone

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C17H12N2O3/c20-11-1-3-13-9(5-11)7-15(18-13)17(22)16-8-10-6-12(21)2-4-14(10)19-16/h1-8,18-21H

InChI Key

NIMIWWQLOGNYHD-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Canonical SMILES

C1=CC2=C(C=C1O)C=C(N2)C(=O)C3=CC4=C(N3)C=CC(=C4)O

Targeting FLT3 Mutations in AML

FLT3 mutations are found in about a third of Acute Myeloid Leukemia (AML) cases . These mutations can drive uncontrolled growth of leukemia cells. Flt-3 inhibitors work by blocking the activity of the FLT3 protein, thereby hindering the growth and survival of these cancerous cells.

Promising Results in Clinical Trials

Several Flt-3 inhibitors, including Gilteritinib and Midostaurin, have shown promising results in clinical trials for FLT3-mutated AML . These drugs, when used in combination with standard chemotherapy, have been shown to improve overall survival rates for AML patients with FLT3 mutations.

Challenges and Future Directions

Despite the encouraging results, Flt-3 inhibitor therapy faces some challenges. One major hurdle is the development of resistance by cancer cells, which can render the drugs ineffective . Research is ongoing to overcome this obstacle by developing new generation Flt-3 inhibitors and combination therapies that target different pathways in AML cells.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

292.08479225 g/mol

Monoisotopic Mass

292.08479225 g/mol

Heavy Atom Count

22

Wikipedia

Flt-3 inhibitor II

Dates

Modify: 2024-02-18

Explore Compound Types